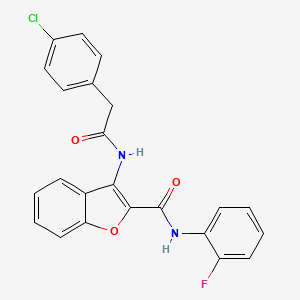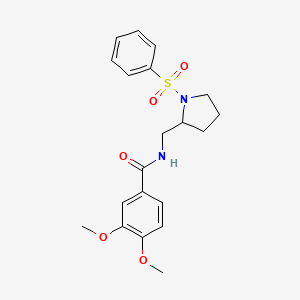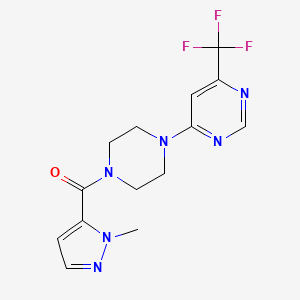
(1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule characterized by the presence of pyrazole, pyrimidine, and piperazine rings, along with a trifluoromethyl group
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, a compound with a similar structure was found to form a crucial dual hydrogen bond between its core and the backbone of a protein located in the hinge region of a kinase .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves the following steps:
Pyrazole Formation: Starting with hydrazine and an appropriate diketone to form the pyrazole ring.
Pyrimidine Derivative: Synthesizing a pyrimidine precursor containing the trifluoromethyl group via substitution reactions.
Piperazine Coupling: Reacting the pyrimidine derivative with piperazine under controlled conditions to obtain the intermediate.
Final Coupling: The intermediate is then coupled with the pyrazole derivative to produce the final compound.
Industrial Production Methods
In an industrial setting, these reactions can be scaled up using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and solvents may also be adjusted to improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: May undergo oxidation at specific sites, potentially leading to products like N-oxides.
Reduction: Reduction could convert certain functional groups, such as carbonyl, to corresponding alcohols.
Substitution: Undergoes substitution reactions, especially at halogenated positions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate, various halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound is used as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups, which are significant for their unique properties.
Biology
In biological studies, this compound can act as a ligand for studying enzyme activity or receptor binding due to its ability to interact with biological macromolecules.
Medicine
Its structure suggests potential as a pharmacophore, making it a candidate for drug development, particularly in fields like anti-inflammatory or anticancer research.
Industry
In the industrial context, this compound may be utilized in the development of advanced materials or as an intermediate in the synthesis of specialized chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole Compounds: Share the pyrazole core structure.
Trifluoromethyl-Pyrimidines: Contain the trifluoromethyl-pyrimidine moiety.
Piperazine Derivatives: Include the piperazine ring, crucial for certain pharmacological activities.
Uniqueness
The uniqueness of (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in the combination of these three distinct functional groups in a single molecule, providing a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-21-10(2-3-20-21)13(24)23-6-4-22(5-7-23)12-8-11(14(15,16)17)18-9-19-12/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFSRSKXYAODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
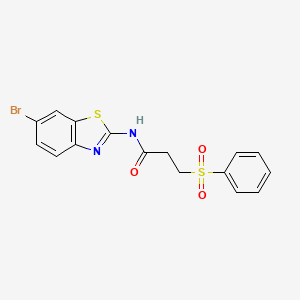
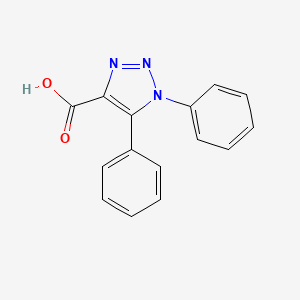
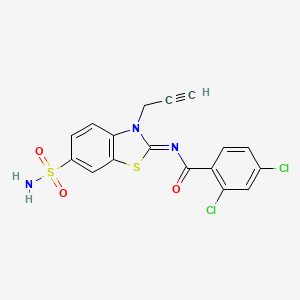
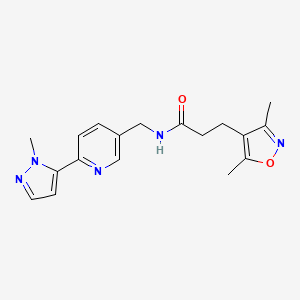
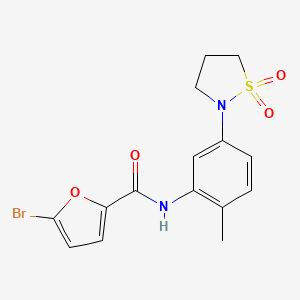
![1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B2986599.png)
![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2986600.png)
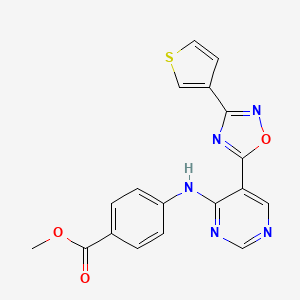
![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)

![1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B2986606.png)
